![molecular formula C10H13FO2S B2389354 4-Tert-butylbenzene-1-sulfonyl fluoride CAS No. 1092278-50-6](/img/structure/B2389354.png)
4-Tert-butylbenzene-1-sulfonyl fluoride
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Overview
Description
“4-Tert-butylbenzene-1-sulfonyl fluoride” is an organic compound with the molecular formula C10H13FO2S and a molecular weight of 216.27 . It is a solid substance and is used in the field of research.
Physical And Chemical Properties Analysis
“4-Tert-butylbenzene-1-sulfonyl fluoride” is a solid substance . Its melting point is 64-65 °C (lit.) . The boiling point and density are not provided in the search results .
Scientific Research Applications
- SuFEx Chemistry : SuFEx (Sulfur Fluoride Exchange) chemistry exploits the reactivity of sulfonyl fluorides with various nucleophiles. TBBSF serves as a valuable warhead for fragment screening. It labels nucleophilic amino acid residues, making it useful in chemical biology and medicinal chemistry applications .
- TBBSF is a versatile reagent for synthesizing other sulfonyl fluorides. Researchers can convert various sulfonates into sulfonyl fluorides using TBBSF in one-pot reactions .
- TBBSF is a sulfonate compound. Safety precautions include avoiding skin and eye contact. In case of exposure, rinse thoroughly with water and seek medical attention .
Fragment Screening and Chemical Probes
Synthetic Methodology
Safety Considerations
Safety and Hazards
Future Directions
Sulfonyl fluorides, including “4-Tert-butylbenzene-1-sulfonyl fluoride”, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Recent advances in photochemical and electrochemical strategies for the synthesis of sulfonyl fluorides open new horizons for the practical applications of these compounds .
Mechanism of Action
Target of Action
The primary target of 4-Tert-butylbenzene-1-sulfonyl fluoride is Prothrombin , a protein involved in blood homeostasis .
Mode of Action
It is known that substituted benzene compounds can undergo electrophilic substitution reactions . The influence a substituent exerts on the reactivity of a benzene ring may be explained by the interaction of two effects: Inductive and Conjugation Effects .
Biochemical Pathways
It is known that benzene derivatives can influence reactivity in a profound manner, affecting various biochemical pathways .
Result of Action
It is known that the compound has potential use in various fields of research and industry.
Action Environment
It is known that the compound’s reactivity can be influenced by the electron donating or electron withdrawing influence of the substituents, as measured by molecular dipole moments .
properties
IUPAC Name |
4-tert-butylbenzenesulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGHXAOUCWPSDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butylbenzene-1-sulfonyl fluoride | |
CAS RN |
1092278-50-6 |
Source
|
Record name | 1092278-50-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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